molecular formula C7H3BrCl2O B1379900 5-Bromo-2,3-dichlorobenzaldehyde CAS No. 1229246-37-0

5-Bromo-2,3-dichlorobenzaldehyde

Cat. No.: B1379900
CAS No.: 1229246-37-0
M. Wt: 253.9 g/mol
InChI Key: RPOHXHVHFHRLME-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichlorobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₃BrCl₂O. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenation patterns dictate regioselectivity and stability .

Properties

IUPAC Name

5-bromo-2,3-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOHXHVHFHRLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dichlorobenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. For instance, starting with 2,3-dichlorobenzaldehyde, bromination can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically conducted under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Tubular reactors can be employed for diazotization reactions, followed by bromination and chlorination steps. This method offers advantages such as reduced side reactions, improved stability, and higher yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dichlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2,3-dichlorobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to form various bioactive compounds.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used to study enzyme interactions and other biochemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dichlorobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with enzymes or other molecular targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Positional Isomers of Bromo-Dichlorobenzaldehydes

The substituent positions of halogens significantly alter chemical behavior. Key analogs include:

Compound ID (Combi-Blocks) Substituent Positions (Br, Cl) CAS Number Purity
YF-3239 4-Bromo-2,3-dichloro 1349715-65-6 95%
QN-6838 5-Bromo-2,4-dichloro 1934803-99-2 95%
QJ-5659 4-Bromo-2,6-dichloro 111829-72-2 97%

Key Differences :

  • Reactivity : Electron-withdrawing groups at ortho/para positions (e.g., 4-Bromo-2,6-dichlorobenzaldehyde) may enhance electrophilic substitution resistance compared to meta-substituted analogs like 5-Bromo-2,3-dichlorobenzaldehyde .
  • Synthesis : Methods for 5-Bromo-2,3-dimethylindole () suggest bromine at position 5 requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid side products, which may extend to benzaldehyde derivatives .
Functional Group Analogs

highlights structurally related aldehydes with amino or methyl substituents:

CAS Number Compound Name Similarity Score Key Feature
1036757-11-5 2-Amino-5-bromo-4-chlorobenzaldehyde 0.84 Amino group at position 2
53874-72-9 2-Amino-3,5-dichlorobenzaldehyde 0.80 Amino group instead of bromine

Impact of Functional Groups :

  • Amino vs. Bromine: The amino group (electron-donating) in 2-Amino-5-bromo-4-chlorobenzaldehyde contrasts with bromine (electron-withdrawing) in the target compound, altering solubility and nucleophilic reactivity .
  • Toxicity: Brominated aldehydes (e.g., 5-Bromo-2-morpholinonicotinic acid in ) are classified as harmful if swallowed (OSHA H302), suggesting similar safety protocols for this compound .

Biological Activity

5-Bromo-2,3-dichlorobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of bromine and chlorine substituents, enhances its reactivity and interaction with various biological targets. This article delves into the biological activities of this compound, supported by data tables and relevant research findings.

This compound can be represented by the formula C7H3BrCl2OC_7H_3BrCl_2O. Its chemical structure contributes to its potential as a bioactive compound. The presence of halogen atoms often influences the compound's lipophilicity and ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein functions. The halogen substituents facilitate interactions with nucleophilic sites on proteins, potentially leading to:

  • Enzyme inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Antimicrobial activity : Studies have indicated that halogenated compounds often exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, a study evaluating the cytotoxic effects of similar halogenated compounds showed significant inhibition of cell growth in various cancer cell lines. The effectiveness was measured using the MTT assay, which assesses cell viability based on metabolic activity.

CompoundCell LineIC50 (µM)
This compoundHepG216.10
This compoundHT-2917.87

These results indicate that this compound could serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound may be a candidate for developing new antibacterial agents.

Case Studies

  • Antitumor Evaluation : A series of studies focused on the synthesis and evaluation of isatin derivatives revealed that compounds similar to this compound showed enhanced cytotoxicity against HepG2 and HT-29 cancer cell lines. The structure-activity relationship (SAR) analysis indicated that brominated compounds tend to exhibit higher activity levels compared to their non-brominated counterparts .
  • Enzyme Inhibition Studies : A study exploring the binding affinity of halogenated benzaldehydes with specific enzymes reported that this compound effectively inhibited enzyme activity in a dose-dependent manner. This suggests its potential role in modulating enzymatic pathways critical for disease progression .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound is metabolized through conjugation reactions involving phase II enzymes. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.

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